4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring substituted with an aminobutoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with 4-aminobutanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminobutoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyran derivatives.
Scientific Research Applications
4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The aminobutoxy group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyran ring may also participate in π-π stacking interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminobutoxy)-2H-pyran-2-one: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methyl-2H-pyran-2-one: Does not have the aminobutoxy group, resulting in different chemical properties and applications.
4-(4-Hydroxybutoxy)-6-methyl-2H-pyran-2-one:
Uniqueness
4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one is unique due to the presence of both the aminobutoxy and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO3 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(4-aminobutoxy)-6-methylpyran-2-one |
InChI |
InChI=1S/C10H15NO3/c1-8-6-9(7-10(12)14-8)13-5-3-2-4-11/h6-7H,2-5,11H2,1H3 |
InChI Key |
GQKZIMHEYCYAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCCCN |
Origin of Product |
United States |
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